8-Chlorotheophylline-d6
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Overview
Description
8-Chlorotheophylline-d6 is a deuterated form of 8-Chlorotheophylline, a stimulant drug belonging to the xanthine chemical class. This compound is primarily used in scientific research as a tracer due to the presence of deuterium, which allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorotheophylline typically involves the chlorination of theophylline. One method uses N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline. This method avoids the use of highly toxic reagents and employs a water phase instead of organic solvents, making it environmentally friendly .
Industrial Production Methods
Industrial production of 8-Chlorotheophylline involves the chlorination of caffeine or theophylline using chlorine gas in the presence of iodine as a catalyst and nitrobenzene as a solvent. The reaction produces 7,8-dichlorocaffeine, which is then hydrolyzed to yield 8-Chlorotheophylline .
Chemical Reactions Analysis
Types of Reactions
8-Chlorotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of 8-Chlorotheophylline, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Chlorotheophylline-d6 is widely used in scientific research, particularly in:
Chemistry: As a tracer in analytical studies due to its deuterium labeling.
Biology: To study metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals, especially for its stimulant properties.
Industry: Used in the production of antiemetic drugs like dimenhydrinate
Mechanism of Action
8-Chlorotheophylline exerts its effects by blocking adenosine receptors, specifically the adenosine receptor A2a. Adenosine typically decreases neuronal firing, so blocking these receptors results in increased neuronal activity, leading to effects such as nervousness, restlessness, and insomnia .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine stimulant with similar physiological effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Dyphylline: A derivative of theophylline with similar stimulant properties.
Uniqueness
8-Chlorotheophylline is unique due to its specific use in combination with diphenhydramine in antiemetic drugs. The deuterated form, 8-Chlorotheophylline-d6, is particularly valuable in research for its stable isotope labeling, which aids in precise quantitation and analysis .
Properties
IUPAC Name |
8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGNEOBDRVTHA-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.